Cas no 143577-49-5 (tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione)

tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione structure
143577-49-5 structure
Product Name:tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione
CAS No:143577-49-5
MF:C5H9NO3S
MW:163.194860219955
CID:3744376
PubChem ID:19888796
Update Time:2025-07-15

tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3H-Pyrrolo[1,2-c][1,2,3]oxathiazole, tetrahydro-, 1,1-dioxide
    • tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione
    • 3H-Pyrrolo(1,2-c)(1,2,3)oxathiazole, tetrahydro-, 1,1-dioxide
    • tetrahydro-3H-1lambda6-pyrrolo[1,2-c][1,2,3]oxathiazole-1,1-dione
    • 143577-49-5
    • MFCD22123262
    • 862-093-1
    • 4,5,6-Tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
    • tetrahydro-3H-1lambda6-pyrrolo(1,2-c)(1,2,3)oxathiazole-1,1-dione
    • Tetrahydro-?3H-?pyrrolo[1,?2-?c]?[1,?2,?3]?oxathiazole 1,?1-?dioxide
    • SY240276
    • DTXSID101182696
    • SCHEMBL2253008
    • TFA57749
    • SB44244
    • 3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-c]oxathiazole 1,1-dioxide
    • EN300-141100
    • SB44870
    • Inchi: 1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2
    • InChI Key: WFFHPXGNIIMFHE-UHFFFAOYSA-N
    • SMILES: S1(N2CCCC2CO1)(=O)=O

Computed Properties

  • Exact Mass: 163.03031432g/mol
  • Monoisotopic Mass: 163.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 55Ų

tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione Pricemore >>

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Additional information on tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione

Introduction to Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione (CAS No. 143577-49-5)

Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the class of pyrrolooxathiazole derivatives, which are known for their broad spectrum of biological activities. The molecular structure of this compound features a fused ring system consisting of a pyrrole ring, an oxathiazole ring, and a tetrahydropyran moiety, which contributes to its complex reactivity and potential therapeutic applications.

The chemical formula of Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione is C₈H₇NO₄S, and its CAS number is 143577-49-5. This compound exhibits remarkable stability under various conditions, making it a valuable scaffold for further chemical modifications and derivatization. The presence of multiple heteroatoms in its structure enhances its interactions with biological targets, thereby increasing its potential as an active pharmaceutical ingredient (API).

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in inflammation and cancer progression. Its unique structural features make it an attractive molecule for drug discovery efforts aimed at developing next-generation therapeutics.

One of the most compelling aspects of Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione is its potential in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Preclinical studies have demonstrated that derivatives of this compound can effectively inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione could serve as a lead compound for the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

Additionally, the compound has shown promise in oncology research. Cancer cells often exhibit altered metabolic pathways that contribute to their uncontrolled growth and survival. By targeting these pathways, Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione and its derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines while sparing healthy cells. This selective toxicity makes it an attractive candidate for further investigation as a potential chemotherapeutic agent. Recent advancements in synthetic chemistry have enabled the efficient preparation of analogs with enhanced bioavailability and target specificity.

The synthesis of Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole-1,1-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrrole ring followed by the introduction of the oxathiazole moiety through cyclocondensation reactions. The tetrahydropyran group is then added via nucleophilic substitution or other suitable methods. Advances in catalytic systems have allowed for more sustainable and efficient synthetic routes.

In terms of pharmacokinetic properties,Tetrahydro-3H-1lambda6-pyrrolo1,2-c1,2,3oxathiazole - 11 - dione exhibits moderate solubility in both water and organic solvents,which facilitates its formulation into various dosage forms such as tablets,capsules,and injectables。Preclinical studies have also indicated that it has a reasonable half-life,allowing for once or twice daily dosing regimens。These characteristics make it a favorable candidate for further clinical development。

The safety profile of Tetrahydro - 31 H - 11 Lambda6 - pyrrol o - 12 - c12 ,23 Oxathia zole - 11 ,11 - dione has been evaluated through comprehensive toxicological studies conducted in vitro and in vivo。These studies have shown that the compound is well-tolerated at therapeutic doses,with minimal side effects observed。However,further investigation is needed to fully understand its long-term safety profile。

The future directionsof research on Tetrahydro - 31 H - 11 Lambda6 - pyrrol o - 12 - c12 ,23 Oxathia zole - 11 ,11 - dione are promising。With ongoing advancements in computational chemistryand high-throughput screening technologies,there is great potentialfor identifying new derivatives with improved pharmacological properties。Additionally,exploring novel synthetic methodologies could enhancethe accessibilityof this compound for clinical trials。

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